
3-Quinolin-8-ylsulfanyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Quinolin-8-ylsulfanyloxolan-2-one” is a derivative of quinoline . Quinolines are a type of antibiotic that kill or inhibit the growth of bacteria . They have been used in the synthesis of diverse physiological significance and pharmacological utilized molecules .
Synthesis Analysis
While specific synthesis methods for “3-Quinolin-8-ylsulfanyloxolan-2-one” are not available, quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .Molecular Structure Analysis
The molecular structure analysis of “3-Quinolin-8-ylsulfanyloxolan-2-one” would require specific tools and databases like ChemSpider or MolView . These tools allow for the drawing and analysis of molecular structures.Chemical Reactions Analysis
The chemical reactions involving “3-Quinolin-8-ylsulfanyloxolan-2-one” would depend on its specific structure and properties. In general, quinoline derivatives can participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. For instance, a study on newer quinoxaline-oxadiazole hybrids highlighted their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds were designed and synthesized through a multistep reaction sequence, showing significant potential as antimicrobial and antiprotozoal agents in both in vitro and in vivo models (Patel et al., 2017).
Anticancer Applications
Quinoline-based compounds have been investigated for their efficacy against cancer cells. A series of 27 new quinoxaline derivatives were prepared and showed inhibitory action on cancer cell viability and proliferation, particularly against HCT-116 and MCF-7 cancer cells. These compounds exhibited potential as anticancer agents, with one compound demonstrating the highest inhibitory action. Molecular modeling studies suggested these derivatives could selectively inhibit human thymidylate synthase by stabilizing its inactive conformation, indicating their potential for further optimization and development in cancer therapy (El Rayes et al., 2022).
Efficient Synthesis Techniques
Research has also focused on the development of efficient synthesis techniques for quinoline derivatives. For example, an electrochemical method for the synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones provided a convenient and efficient approach for the direct synthesis of these bioactive compounds, which are highly desirable in the pharmaceutical industry (Zhang et al., 2022).
Novel Antitumor Agents
Studies have also identified novel heteroaromatic quinols as promising anticancer agents, exhibiting in vitro antiproliferative activity against various carcinoma cell lines and in vivo antitumor activity. The mechanism of action includes apoptosis induction and cell cycle arrest, with glutathione playing a significant role in modulating the cytotoxicity of these compounds (Chew et al., 2006).
Antibacterial Activity of Pyrazolyl Derivatives
Another study on pyrazol-1-ylquinoxalin-2(1H)-one derivatives reported significant antibacterial activity, highlighting the comparative effect of these compounds with known antibiotics. This underscores the potential of quinoline derivatives in developing new antibacterial agents (Ajani et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-quinolin-8-ylsulfanyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13-11(6-8-16-13)17-10-5-1-3-9-4-2-7-14-12(9)10/h1-5,7,11H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSIUQSONPUERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(quinolin-8-ylthio)dihydrofuran-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2909389.png)
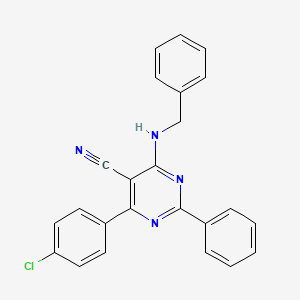
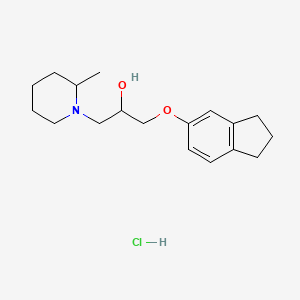
![Lithium;(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B2909394.png)
![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)
![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2909397.png)
![3-Methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)
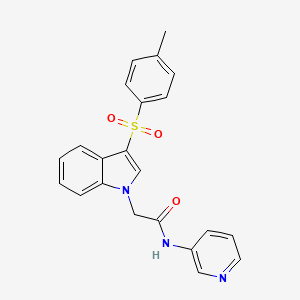
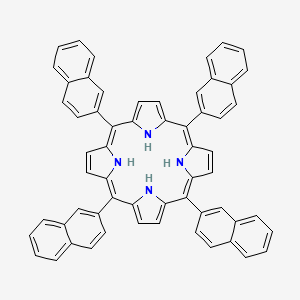
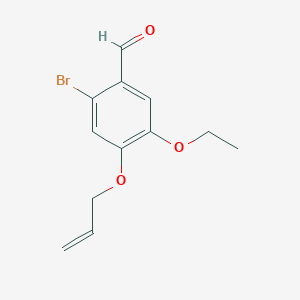
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2909407.png)
![4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2909409.png)
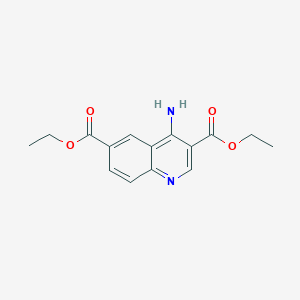
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2909411.png)